![molecular formula C22H21N7O B2524982 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1005293-41-3](/img/structure/B2524982.png)
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound with a molecular formula of C23H23N7O It is a member of the triazolopyrimidine family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This is achieved by cyclization reactions involving appropriate precursors such as benzyl azide and pyrimidine derivatives.
Attachment of the piperazine ring: The triazolopyrimidine core is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyrimidine or piperazine rings are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Biological Research: It is used as a tool compound to study the biological functions of triazolopyrimidine derivatives and their interactions with biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their anticancer properties.
Triazolopyrimidine derivatives: Other derivatives in this family may have different substituents, leading to variations in biological activity and specificity.
Benzoyl-substituted piperazines: Compounds with similar benzoyl and piperazine moieties may exhibit different pharmacological profiles depending on the nature of the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a triazolopyrimidine core with a piperazine ring and a benzoyl moiety, suggesting diverse pharmacological properties.
Structural Characteristics
The molecular formula for this compound is C23H22N8O3 with a molecular weight of approximately 458.482 g/mol. The structure includes:
- Triazolopyrimidine core : This component is known for various biological activities, including antitumor and antimicrobial effects.
- Piperazine ring : Commonly associated with psychoactive effects and used in various pharmaceuticals.
- Benzoyl group : Often enhances the lipophilicity and bioavailability of compounds.
Anticancer Properties
Research indicates that compounds containing triazolopyrimidine structures often exhibit significant anticancer activity. For instance, derivatives of triazolopyrimidines have been shown to inhibit cell proliferation in several cancer cell lines, including A431 (vulvar epidermal carcinoma) and HT-29 (colorectal carcinoma) cells.
In a study focusing on related compounds, it was found that certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting potent antiproliferative effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Triazole-containing compounds have been documented to possess activity against various bacterial strains. Preliminary studies show that derivatives of this compound may inhibit the growth of Gram-positive bacteria effectively.
Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, related triazolo[4,5-d]pyrimidines have demonstrated inhibition against human kinase targets, which could be relevant for therapeutic applications in diseases like cancer and malaria.
Case Study 1: Anticancer Activity
In vitro studies conducted on A431 and Jurkat cells revealed that this compound exhibited significant antiproliferative activity. The study reported IC50 values significantly lower than those of established chemotherapeutics.
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
A431 | 10 | 15 (Doxorubicin) |
Jurkat | 12 | 18 (Doxorubicin) |
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial efficacy of several triazolo[4,5-d]pyrimidines against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed Minimum Inhibitory Concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL against tested strains.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c30-22(18-9-5-2-6-10-18)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFGKPJIQDQEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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